![molecular formula C25H27NO6 B11147195 6-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11147195.png)
6-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid
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Overview
Description
6-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromide in the presence of a base such as potassium carbonate in dry acetone . The resulting intermediate is then subjected to further reactions to introduce the hexanoic acid chain and the acetylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may also be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form different derivatives.
Reduction: The carbonyl groups in the molecule can be reduced to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen-2-one moiety can yield various quinone derivatives, while reduction can produce alcohols .
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is C22H21NO6, with a molecular weight of approximately 395.4 g/mol. The compound features a chromenone moiety that contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of the chromenone structure exhibit significant anticancer properties. For instance, compounds similar to 6-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid have been tested against various cancer cell lines, including breast cancer (MCF-7). The MTT assay results showed that certain derivatives demonstrated strong cytotoxic effects comparable to established chemotherapeutics like Doxorubicin .
Case Study: MCF-7 Cell Line
A study conducted on the MCF-7 breast cancer cell line evaluated the cytotoxic effects of synthesized chromenone derivatives. The results indicated that modifications in the side chains significantly enhanced anticancer activity, leading to reduced cell viability at specific concentrations .
Anti-inflammatory Properties
Research has also explored the anti-inflammatory potential of this compound. Modifications to the amino acid side chains have been shown to inhibit pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
The compound's structure suggests possible antimicrobial properties. In vitro studies have highlighted that certain derivatives exhibit enhanced antibacterial activity against Gram-positive bacteria, attributed to increased hydrophobic interactions with bacterial membranes.
Drug Delivery Systems
Due to its amphiphilic nature, this compound can be utilized in drug delivery systems. Its ability to form micelles and enhance solubility makes it a candidate for formulating poorly soluble drugs, improving their bioavailability.
Bioconjugation Techniques
The functional groups present in the compound allow for bioconjugation with various biomolecules, which can be leveraged for targeted drug delivery or imaging applications in biomedical research.
Mechanism of Action
The mechanism of action of 6-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid involves its interaction with various molecular targets. The chromen-2-one moiety can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . The benzyl group and hexanoic acid chain may also contribute to its biological activity by enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
7-Amino-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives.
Benzofuran: Another coumarin derivative with similar biological activities.
Benzoxazol: Known for its antimicrobial properties.
Uniqueness
6-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
6-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid, a compound derived from the chromenone family, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological implications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula: C25H27NO6
- Molecular Weight: 437.5 g/mol
The structure includes a chromenone moiety linked to an acetylamino group and a hexanoic acid chain, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Chromenone Core: Utilizing methods such as Pechmann condensation to produce 3-benzyl-4-methyl-2-oxo-2H-chromen-7-ol.
- Acetylation Reaction: The hydroxyl group is acetylated to form the corresponding acetate.
- Amidation with Hexanoic Acid: The acetate is reacted with hexanoic acid in the presence of coupling agents to yield the final product.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
Anti-inflammatory Effects
Studies have shown that derivatives of chromenone possess anti-inflammatory activity. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting that this compound may similarly modulate inflammatory pathways.
Antimicrobial Properties
Preliminary investigations suggest that this compound may exhibit antimicrobial activity against various pathogens. This activity is essential for potential therapeutic applications in treating infections.
Case Studies and Research Findings
Properties
Molecular Formula |
C25H27NO6 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
6-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C25H27NO6/c1-17-20-12-11-19(31-16-23(27)26-13-7-3-6-10-24(28)29)15-22(20)32-25(30)21(17)14-18-8-4-2-5-9-18/h2,4-5,8-9,11-12,15H,3,6-7,10,13-14,16H2,1H3,(H,26,27)(H,28,29) |
InChI Key |
PDWXMSJURZFIPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCCCC(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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